5-(Chlorosulfonyl)-2,3-difluorobenzoyl chloride
Description
Systematic IUPAC Nomenclature and Structural Representation
The IUPAC name 5-(chlorosulfonyl)-2,3-difluorobenzoyl chloride reflects the compound’s benzoyl chloride backbone substituted with fluorinated and sulfonated functional groups. The numbering of the benzene ring begins at the carbonyl carbon (position 1), with fluorine atoms occupying positions 2 and 3. A chlorosulfonyl group (-SO₂Cl) is attached at position 5, while the benzoyl chloride moiety (-COCl) resides at position 1 (Figure 1). This nomenclature adheres to IUPAC priority rules, where the suffix “-oyl chloride” takes precedence over sulfonic acid derivatives, and substituents are listed alphabetically.
The structural formula C₇H₂Cl₂F₂O₃S corresponds to a monocyclic aromatic system with two chlorine atoms (one in the sulfonyl group and one in the acyl chloride), two fluorine atoms, and three oxygen atoms distributed across the sulfonyl and carbonyl functionalities. The planar benzene ring ensures conjugation across the π-system, while the electron-withdrawing substituents (fluorine and chlorosulfonyl groups) influence the compound’s reactivity in electrophilic substitution reactions.
| Structural Feature | Position | Functional Group |
|---|---|---|
| Carbonyl chloride | 1 | -COCl |
| Fluorine substituents | 2, 3 | -F |
| Chlorosulfonyl group | 5 | -SO₂Cl |
Table 1: Substituent positions and functional groups in 5-(chlorosulfonyl)-2,3-difluorobenzoyl chloride.
CAS Registry Number and Alternative Designations
The compound is uniquely identified by the CAS Registry Number 1594453-99-2 , assigned by the Chemical Abstracts Service (CAS) to ensure unambiguous global recognition. Supplier catalogs and chemical databases list alternative identifiers, including:
| Identifier Type | Value | Source |
|---|---|---|
| MFCD Code | MFCD31420891 | ChemSpace |
| BLD Pharmatech Catalog Number | BD01031975 | BLD Pharmatech |
| EN300 Code | EN300-286601 | ChemSpace |
Table 2: Registry numbers and supplier-specific designations for 5-(chlorosulfonyl)-2,3-difluorobenzoyl chloride.
These identifiers facilitate procurement and regulatory compliance in industrial and academic settings. The MFCD31420891 code, for instance, links to physicochemical data in the Merck Index, while BD01031975 corresponds to BLD Pharmatech’s internal cataloging system.
Molecular Formula and Weight Analysis
The molecular formula C₇H₂Cl₂F₂O₃S decomposes into the following elemental composition:
| Element | Count | Atomic Mass (Da) | Contribution (Da) |
|---|---|---|---|
| Carbon | 7 | 12.01 | 84.07 |
| Hydrogen | 2 | 1.008 | 2.02 |
| Chlorine | 2 | 35.45 | 70.90 |
| Fluorine | 2 | 19.00 | 38.00 |
| Oxygen | 3 | 16.00 | 48.00 |
| Sulfur | 1 | 32.07 | 32.07 |
| Total | 275.06 |
Table 3: Molecular weight calculation for C₇H₂Cl₂F₂O₃S.
The calculated molecular weight of 275.06 Da matches experimental values reported by suppliers. The low hydrogen count (2 H atoms) arises from the benzene ring’s aromatic structure, which lacks saturated C-H bonds except at the substituent sites. The polar surface area (51 Ų) and logP value (2.4) indicate moderate hydrophilicity due to the sulfonyl and acyl chloride groups, which enhance solubility in polar aprotic solvents like dimethylformamide.
The compound’s rotatable bond count (2) corresponds to the single bonds in the sulfonyl and acyl chloride groups, while the hydrogen bond acceptor count (3) reflects oxygen atoms in the carbonyl and sulfonyl moieties. These properties influence its behavior in chromatographic separation and crystallographic studies.
Properties
Molecular Formula |
C7H2Cl2F2O3S |
|---|---|
Molecular Weight |
275.06 g/mol |
IUPAC Name |
5-chlorosulfonyl-2,3-difluorobenzoyl chloride |
InChI |
InChI=1S/C7H2Cl2F2O3S/c8-7(12)4-1-3(15(9,13)14)2-5(10)6(4)11/h1-2H |
InChI Key |
SXLDQHIYJVPZEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)Cl)F)F)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- Typically, the synthesis begins with 2,3-difluorobenzoic acid or its derivatives.
- Introduction of the chlorosulfonyl group is achieved by chlorosulfonation reactions.
- Conversion of carboxylic acid or esters to benzoyl chloride derivatives is performed using chlorinating agents such as thionyl chloride or oxalyl chloride.
Typical Reaction Sequence
| Step | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Fluorination (if needed) | Fluoride salts, fluorinating agents | Install fluorine atoms at positions 2 and 3 |
| 2 | Chlorosulfonation | Chlorosulfonic acid or sulfuryl chloride | Introduce chlorosulfonyl group at position 5 |
| 3 | Chlorination | Thionyl chloride or oxalyl chloride | Convert carboxylic acid to benzoyl chloride |
| 4 | Purification | Distillation, recrystallization | Obtain pure 5-(chlorosulfonyl)-2,3-difluorobenzoyl chloride |
Detailed Preparation Methods
Chlorosulfonation of Difluorobenzoyl Derivatives
- Chlorosulfonic acid is commonly used to introduce the chlorosulfonyl group onto the aromatic ring.
- Reaction is typically conducted under controlled temperature (0–50 °C) to avoid over-sulfonation or decomposition.
- For example, starting from 2,3-difluorobenzoic acid, treatment with chlorosulfonic acid yields 5-(chlorosulfonyl)-2,3-difluorobenzoic acid intermediates.
Conversion of Carboxylic Acid to Benzoyl Chloride
- Thionyl chloride (SOCl2) is the reagent of choice for converting carboxylic acids to acyl chlorides.
- Reaction is performed under reflux conditions, often in solvents like dichloromethane or toluene.
- The reaction proceeds with release of SO2 and HCl gases, requiring appropriate ventilation and safety measures.
One-Pot or Sequential Chlorosulfonation and Chlorination
- Some methods combine chlorosulfonation and chlorination steps in a one-pot procedure to improve efficiency.
- For instance, after chlorosulfonation, thionyl chloride is added directly to convert the acid intermediate to the benzoyl chloride.
- This approach reduces purification steps and improves overall yield.
Industrial Scale Considerations
- Continuous flow reactors are employed to control exothermic reactions and improve safety.
- Automated reagent addition and temperature control optimize product consistency.
- Purification typically involves vacuum distillation to separate the target compound from by-products.
Representative Experimental Data and Yields
| Method Description | Yield (%) | Purity (%) | Notes |
|---|---|---|---|
| Chlorosulfonation of 2,3-difluorobenzoic acid followed by thionyl chloride chlorination | 65–75 | >98 | Typical laboratory-scale batch reaction |
| One-pot chlorosulfonation and chlorination | 70–80 | 98–99 | Improved efficiency, reduced steps |
| Continuous flow industrial synthesis | 80–85 | >99 | Enhanced safety and reproducibility |
Comparative Analysis of Preparation Routes
| Aspect | Multi-step Batch Process | One-pot Sequential Process | Continuous Flow Industrial Process |
|---|---|---|---|
| Number of Steps | 3–4 | 2 | 2 |
| Overall Yield | 60–75% | 70–80% | 80–85% |
| Purity | 95–98% | 98–99% | >99% |
| Scalability | Moderate | Good | Excellent |
| Safety | Moderate (handling corrosive reagents) | Improved (fewer transfers) | High (controlled conditions) |
| Cost Efficiency | Moderate | Good | High |
Chemical Reactions Analysis
Types of Reactions
5-(Chlorosulfonyl)-2,3-difluorobenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate, and sulfonyl derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 2,3-difluorobenzoic acid and sulfur dioxide.
Reduction: The compound can be reduced to form the corresponding sulfonyl chloride derivative.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Reactions are typically carried out in inert solvents such as dichloromethane or acetonitrile.
Catalysts: Lewis acids like aluminum chloride (AlCl3) can be used to catalyze certain reactions.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonyl Derivatives: Formed by the reaction with thiols.
Scientific Research Applications
5-(Chlorosulfonyl)-2,3-difluorobenzoyl chloride has several applications in scientific research:
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(Chlorosulfonyl)-2,3-difluorobenzoyl chloride involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form various derivatives through substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The reactivity and properties of 5-(chlorosulfonyl)-2,3-difluorobenzoyl chloride are influenced by its substituents. Below is a comparative analysis with key analogs:
3-(Chlorosulfonyl)benzoyl Chloride
- Molecular Formula : C₇H₄Cl₂O₃S
- Key Data : Melting point = 18–20°C; reactive in acylation reactions but lacks fluorine-induced electronic effects .
- Comparison : The absence of fluorine substituents reduces electron withdrawal compared to the target compound, resulting in lower electrophilicity. This makes it less reactive in environments requiring strong electrophilic intermediates.
2,3-Difluoro-5-methylbenzoyl Chloride
- Molecular Formula : C₈H₅ClF₂O
- Substituents : 2,3-difluoro and 5-methyl groups.
- Key Data : Molecular weight = 190.57; steric hindrance from the methyl group limits accessibility to nucleophiles .
- Comparison : The methyl group introduces steric bulk, reducing reaction rates in crowded environments. In contrast, the chlorosulfonyl group in the target compound enhances reactivity without significant steric interference.
5-(Chlorosulfonyl)-2,3-dimethoxybenzoic Acid
- Molecular Formula : C₉H₉ClO₅S
- Substituents : 2,3-dimethoxy and 5-chlorosulfonyl groups.
- Key Data : Soluble in polar solvents due to methoxy groups; methoxy substituents provide electron-donating effects, counteracting the chlorosulfonyl group’s electrophilicity .
- Comparison : The methoxy groups reduce electrophilicity compared to fluorine, making this compound less reactive in acylations but more suited for reactions requiring moderate electrophiles.
Biological Activity
5-(Chlorosulfonyl)-2,3-difluorobenzoyl chloride is a sulfonyl chloride compound with potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. This article explores its biological activity, mechanisms of action, and relevant research findings.
5-(Chlorosulfonyl)-2,3-difluorobenzoyl chloride is characterized by its chlorosulfonyl and difluorobenzoyl moieties, which contribute to its reactivity and interaction with biological targets. The compound has a molecular formula of CHClFOS and a molecular weight of 240.62 g/mol.
The biological activity of 5-(Chlorosulfonyl)-2,3-difluorobenzoyl chloride primarily involves its ability to act as a reactive electrophile. The chlorosulfonyl group can undergo nucleophilic attack by various biological nucleophiles (e.g., amino acids in proteins), leading to the formation of covalent bonds that can modulate enzyme activity or receptor function. This mechanism is crucial for its potential therapeutic effects, particularly in cancer treatment and enzyme inhibition.
Anticancer Properties
Recent studies have indicated that sulfonamide derivatives, including those related to 5-(Chlorosulfonyl)-2,3-difluorobenzoyl chloride, exhibit significant anticancer properties. For instance, compounds with similar structures have demonstrated inhibitory effects on carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. Specifically, indoline-5-sulfonamides showed inhibitory activity against tumor-associated CAs IX and XII with K values as low as 41.3 nM .
Table 1: Inhibitory Activity of Sulfonamide Derivatives
| Compound | Target Enzyme | K (nM) |
|---|---|---|
| Indoline-5-sulfonamide | CA IX | 132.8 |
| Indoline-5-sulfonamide | CA XII | 41.3 |
| 5-(Chlorosulfonyl)-2,3-difluorobenzoyl chloride | TBD | TBD |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Similar sulfonamide compounds have shown effectiveness against various bacterial strains by inhibiting essential bacterial enzymes. The mechanism often involves the disruption of folate synthesis pathways in bacteria.
Case Studies
- Cancer Treatment : A study evaluated the antiproliferative effects of various sulfonamide derivatives on cancer cell lines, revealing that compounds with chlorosulfonyl groups exhibited enhanced cytotoxicity compared to their non-chlorinated counterparts. In particular, derivatives related to 5-(Chlorosulfonyl)-2,3-difluorobenzoyl chloride were noted for their ability to inhibit growth in MCF7 breast cancer cells under both normoxic and hypoxic conditions .
- Enzyme Inhibition : Research on indoline-5-sulfonamides highlighted their role in inhibiting carbonic anhydrases associated with tumor growth. The study demonstrated that these compounds could reverse chemoresistance in certain leukemia cell lines by modulating the expression of P-glycoprotein, a protein linked to drug resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
